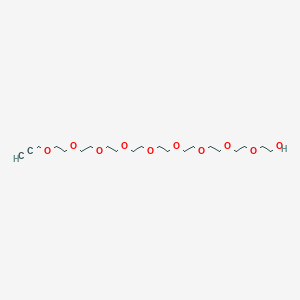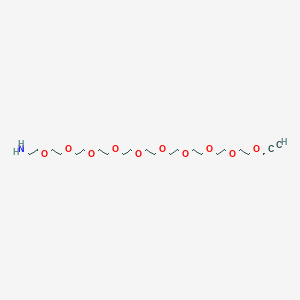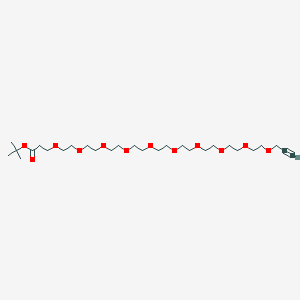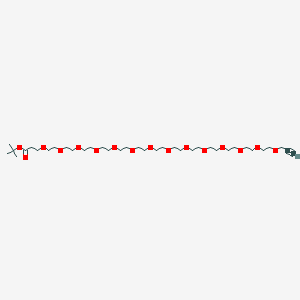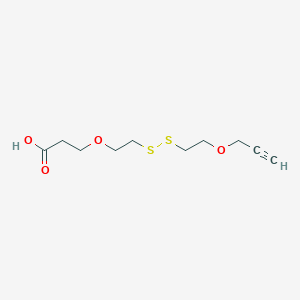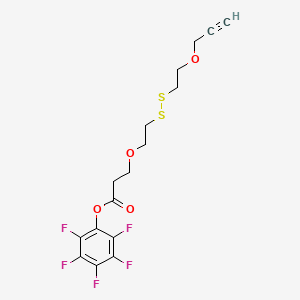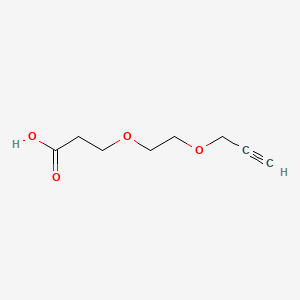
proTAME
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
proTAME is a cell-permeable APC/C (anaphase-promoting complex/cyclosome) inhibitor . It is converted to TAME (Tosyl-L-Arginine Methyl Ester) by intracellular esterases . It induces cell cycle arrest in metaphase followed by cell death .
Synthesis Analysis
The synthesis of proTAME involves the conversion of TAME (Tosyl-L-Arginine Methyl Ester) by intracellular esterases .
Molecular Structure Analysis
The molecular formula of proTAME is C34H38N4O12S . Its molecular weight is 726.75 g/mol . The structure of proTAME is complex, with multiple functional groups and a large number of atoms .
Physical And Chemical Properties Analysis
proTAME is a solid substance . It is soluble up to 100 mg/mL in DMSO . Its storage conditions are -20°C for 3 years for the powder form, and -80°C for 6 months or -20°C for 1 month for the solvent form .
科学研究应用
Cell Cycle Arrest
ProTAME is known to induce cell cycle arrest in metaphase . This property is utilized in various scientific research applications to study the cell cycle and its regulation .
Study of Anaphase-Promoting Complex/Cyclosome (APC/C)
ProTAME is a cell-permeable APC/C inhibitor . APC/C is a ubiquitin ligase that plays a crucial role in cell cycle regulation. By inhibiting APC/C, researchers can study its functions and mechanisms .
Research in Mammalian Oocytes and Embryos
ProTAME has been used in research involving mammalian oocytes and embryos . It has been shown that these cells show a dose-dependent metaphase arrest after exposure to ProTAME .
Spindle Assembly Checkpoint (SAC) Studies
While some reports suggest that the activity of SAC is required for the cell cycle arrest induced by ProTAME, studies in mammalian oocytes and embryos have shown that this is not the case . This has revealed important differences between mammalian oocytes and early embryos and somatic cells in their requirements of SAC for APC/C inhibition .
Aneuploidy Research
Compared to somatic cells, oocytes and embryos show a much higher frequency of aneuploidy . The use of ProTAME in these cells can therefore contribute to the understanding of chromosome segregation control mechanisms .
Developmental Disorder Research
The results from the use of ProTAME in mammalian oocytes and embryos are important for understanding mechanisms that might contribute to the premature termination of development or severe developmental and mental disorders of newborns .
作用机制
Target of Action
ProTAME, a cell-permeable proagent form of TAME, primarily targets the Anaphase Promoting Complex/Cyclosome (APC/C) . The APC/C is a crucial regulator of the cell cycle, controlling the correct segregation of chromosomes during mitosis .
Mode of Action
ProTAME interacts with the APC/C, causing a significant reduction in APC/C activity . This interaction results in cell cycle arrest in metaphase .
Biochemical Pathways
The primary biochemical pathway affected by ProTAME is the cell cycle, specifically the transition from metaphase to anaphase . By inhibiting the APC/C, ProTAME prevents the normal progression of the cell cycle, leading to metaphase arrest . This arrest can occur in a dose-dependent manner in mammalian oocytes and early cleavage embryos .
Pharmacokinetics
These properties play a crucial role in the bioavailability and overall effectiveness of a compound
Result of Action
The primary molecular effect of ProTAME is the accumulation of APC/C Cdc20 substrate cyclin B1, leading to cell cycle arrest in metaphase . On a cellular level, ProTAME treatment can lead to a dose-dependent decrease in viability and increase in apoptosis in certain cells . In mammalian oocytes and early cleavage embryos, ProTAME can induce metaphase arrest without requiring SAC activity .
未来方向
The use of proTAME in research has revealed important differences between mammalian oocytes and early embryos and somatic cells in their requirements of SAC for APC/C inhibition . These findings could contribute to understanding chromosome segregation control mechanisms, which might help address issues related to premature termination of development or severe developmental and mental disorders of newborns .
属性
IUPAC Name |
methyl (2S)-5-[bis[(2-phenylacetyl)oxymethoxycarbonylamino]methylideneamino]-2-[(4-methylphenyl)sulfonylamino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O12S/c1-24-15-17-27(18-16-24)51(44,45)38-28(31(41)46-2)14-9-19-35-32(36-33(42)49-22-47-29(39)20-25-10-5-3-6-11-25)37-34(43)50-23-48-30(40)21-26-12-7-4-8-13-26/h3-8,10-13,15-18,28,38H,9,14,19-23H2,1-2H3,(H2,35,36,37,42,43)/t28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYOVHULCQSDRZ-NDEPHWFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ProTAME | |
Q & A
Q1: What is proTAME, and what is its mechanism of action?
A1: proTAME, the prodrug of tosyl-L-arginine methyl ester (TAME), acts as a small-molecule inhibitor of the anaphase-promoting complex/cyclosome (APC/C) [, , , , , , , , , , ]. It prevents the binding of APC/C-activating proteins, Cdc20 and Cdh1, to the APC/C, leading to its inactivation [, ].
Q2: What are the downstream effects of proTAME-mediated APC/C inhibition?
A2: Inhibiting APC/C with proTAME leads to the accumulation of APC/C substrates like cyclin B1, securin, and anillin [, , , , ]. This accumulation triggers a metaphase arrest, characterized by an inability of cells to transition from metaphase to anaphase during cell division [, , , , ]. Prolonged metaphase arrest subsequently induces apoptosis, a form of programmed cell death [, , , , ].
Q3: Is there information available on the molecular formula, weight, and spectroscopic data of proTAME?
A3: While the provided research papers focus on proTAME's biological activity and therapeutic potential, they do not delve into detailed structural characterization like molecular formula, weight, or spectroscopic data.
Q4: What is known about the material compatibility and stability of proTAME under various conditions?
A4: The research primarily focuses on proTAME’s biological effects and doesn't provide specific details on its material compatibility or stability under various conditions.
Q5: Does proTAME possess catalytic properties? What are its applications based on its mechanism of action?
A5: proTAME acts as an enzyme inhibitor rather than a catalyst. It targets the APC/C, a crucial regulator of the cell cycle. This targeting makes proTAME a valuable tool for:
- Investigating the role of APC/C in various cancers: Researchers use proTAME to study the importance of APC/C and its co-activators, Cdc20 and Cdh1, in different cancer types like multiple myeloma, osteosarcoma, and glioblastoma [, , , ].
- Developing potential therapeutic strategies: The ability of proTAME to induce cell cycle arrest and apoptosis makes it a potential candidate for developing novel cancer therapies [, , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




